molecular formula C13H16N2O3 B1271343 1-(1-Adamantyl)imidazolidine-2,4,5-trione CAS No. 37428-73-2

1-(1-Adamantyl)imidazolidine-2,4,5-trione

Cat. No. B1271343
CAS RN: 37428-73-2
M. Wt: 248.28 g/mol
InChI Key: HSAMZIXLIWFURG-UHFFFAOYSA-N
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Description

“1-(1-Adamantyl)imidazolidine-2,4,5-trione”, also known as Adamatril or AdT, is a potential drug molecule. It has a molecular weight of 248.28 . The IUPAC name for this compound is 1-(1-adamantyl)-2,4,5-imidazolidinetrione .


Synthesis Analysis

The synthesis of 1-(1-Adamantyl)imidazolidine-2,4,5-trione involves the cyclization of 1,3-bis [adamantan-1 (2)-ylureas] and 1,1’- (alkyl-1,n-diyl)bis [3- (adamantan-1-yl)ureas] with oxalyl chloride under mild conditions with high yields .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16N2O3/c16-10-11(17)15(12(18)14-10)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6H2,(H,14,16,18) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 248.28 .

Scientific Research Applications

Chemotherapy Enhancement

This compound has been studied for its potential to inhibit DNA repair enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1). By inhibiting TDP1, it may enhance the effectiveness of chemotherapy agents that induce DNA damage, as cancer cells rely on DNA repair mechanisms to survive the treatment .

Cancer Research

The adamantane derivative shows promise in cancer research due to its cytotoxic effects on certain cancer cell lines, such as glioblastoma. This suggests potential applications in developing new anticancer therapies .

Molecular Synthesis

The compound serves as a building block in the synthesis of heterocyclic compounds. Its unique structure allows for the creation of new molecules with potential biological activity .

Drug Synthesis

Due to its versatile chemical structure, 1-(1-Adamantyl)imidazolidine-2,4,5-trione is valuable in drug synthesis. It can be used to create various pharmacologically active agents.

Catalysis

Researchers have explored its use in catalysis, particularly in reactions involving the formation of imidazolidene carbene pivalate catalysts for olefin metathesis .

Material Science

The compound’s properties make it useful in material science, where it could contribute to the development of new materials with specific characteristics.

Biological Studies

Its bioisosteric replacement of the ureide group with a parabanic acid fragment increases solubility, facilitating biological studies .

Enzyme Inhibition Research

1-(1-Adamantyl)imidazolidine-2,4,5-trione is used in research focused on enzyme inhibition, which is crucial for understanding and manipulating metabolic pathways .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(1-adamantyl)imidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-10-11(17)15(12(18)14-10)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6H2,(H,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAMZIXLIWFURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368763
Record name 1-(1-adamantyl)imidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Adamantyl)imidazolidine-2,4,5-trione

CAS RN

37428-73-2
Record name 1-(1-adamantyl)imidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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